

# Assessing the Synergistic Effects of Taurursodiol Sodium with other Neuroprotectants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Taurursodiol sodium**, a hydrophilic bile acid also known as TUDCA, has garnered significant attention for its neuroprotective properties. Its mechanisms of action, which include mitigating endoplasmic reticulum (ER) stress, inhibiting apoptosis, and reducing oxidative stress, make it a compelling candidate for treating neurodegenerative diseases.[1][2][3][4] Emerging research has focused on its synergistic potential when combined with other neuroprotective agents, aiming to target multiple pathological pathways simultaneously for enhanced therapeutic efficacy. This guide provides an objective comparison of **Taurursodiol sodium** in combination with other neuroprotectants, supported by experimental data.

## **Combination Therapy with Sodium Phenylbutyrate**

The combination of **Taurursodiol sodium** and sodium phenylbutyrate (PB), commercially known as AMX0035 or Relyvrio, is the most clinically studied combination.[5] This therapy is designed to reduce neuronal death by concurrently targeting ER stress and mitochondrial dysfunction.

# Clinical Trial Data in Amyotrophic Lateral Sclerosis (ALS)



The Phase 2 CENTAUR trial evaluated the efficacy and safety of this combination in ALS patients.

Table 1: Efficacy Outcomes from the CENTAUR Trial

| Outcome<br>Measure                                | AMX0035<br>Group | Placebo<br>Group | Difference | p-value | Citation(s) |
|---------------------------------------------------|------------------|------------------|------------|---------|-------------|
| Rate of decline in ALSFRS-R score (points/month ) | -1.24            | -1.66            | 0.42       | 0.03    |             |
| Median overall survival (months)                  | 25.0             | 18.5             | 6.5        | 0.023   |             |

Table 2: Biomarker Changes in the CENTAUR Trial (at 24 weeks)

| Biomarker                               | Change in<br>AMX0035<br>Group | Change in<br>Placebo Group | p-value | Citation(s) |
|-----------------------------------------|-------------------------------|----------------------------|---------|-------------|
| YKL-40 (plasma)                         | ~20% decrease                 | No significant change      | 0.008   |             |
| C-reactive<br>protein (CRP)<br>(plasma) | ~30% decrease                 | No significant change      | 0.048   | _           |

### **Clinical Trial Data in Alzheimer's Disease (AD)**

The Phase 2 PEGASUS trial assessed the safety, tolerability, and biological activity of **Taurursodiol sodium** and sodium phenylbutyrate in participants with Alzheimer's disease. While the trial was not powered for efficacy, it provided valuable biomarker data.



Table 3: Cerebrospinal Fluid (CSF) Biomarker Changes in the PEGASUS Trial (at 24 weeks)

| Biomarker                               | Observation in<br>AMX0035 Group | Between-Group<br>Difference | Citation(s) |
|-----------------------------------------|---------------------------------|-----------------------------|-------------|
| Phosphorylated tau-<br>181 (p-tau181)   | Reduction                       | Significant                 |             |
| Total tau                               | Reduction                       | Significant                 |             |
| Neurogranin                             | Reduction                       | Significant                 |             |
| Fatty acid binding protein-3 (FABP3)    | Reduction                       | Significant                 |             |
| Chitinase-3-like-<br>protein 1 (YKL-40) | Reduction                       | Significant                 | •           |
| Amyloid beta 42/40 ratio                | No significant change           | Significant                 | -           |
| Interleukin-15 (IL-15)                  | No significant change           | Significant                 | -           |

## **Combination Therapy with Other Neuroprotectants**

Preclinical studies have explored the synergistic potential of **Taurursodiol sodium** with other neuroprotective agents.

### In Vitro Study in a Parkinson's Disease Model

An in vitro study investigated the additive neuroprotective effects of **Taurursodiol sodium** in combination with coenzyme Q10 and creatine in a Parkinson's disease model using induced pluripotent stem cell (iPSC)-derived human dopaminergic neurons.

Table 4: In Vitro Neuroprotection in a Parkinson's Disease Model



| Treatment Group                    | Outcome Measure                            | Result                        | Citation(s) |
|------------------------------------|--------------------------------------------|-------------------------------|-------------|
| TUDCA + Coenzyme<br>Q10 + Creatine | Neurofilament Heavy<br>(NFH) filament area | 24% increase vs.<br>untreated |             |
| TUDCA + Coenzyme<br>Q10 + Creatine | Tubulin filament area                      | 16% increase vs.<br>untreated | -           |

### **Preclinical Study in an ALS Mouse Model**

A study in a G93A transgenic ALS mouse model demonstrated a synergistic effect on survival with the combined treatment of riluzole and sodium butyrate, a compound related to sodium phenylbutyrate.

Table 5: Survival Benefit in an ALS Mouse Model

| Treatment Group                  | Increase in Survival | Citation(s) |
|----------------------------------|----------------------|-------------|
| Riluzole                         | 7.5%                 |             |
| Sodium Phenylbutyrate            | 12.8%                | _           |
| Riluzole + Sodium Phenylbutyrate | 21.5%                |             |

# Experimental Protocols CENTAUR Trial (NCT03127514)

- Objective: To evaluate the safety and efficacy of sodium phenylbutyrate and taurursodiol in participants with ALS.
- Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 2 trial. Participants were randomized in a 2:1 ratio to receive the active drug or a placebo.
- Participants: 137 adults with definite ALS with symptom onset within the previous 18 months.
- Intervention: Oral administration of a co-formulation of 3g sodium phenylbutyrate and 1g taurursodiol, or placebo, once daily for the first 3 weeks and twice daily thereafter for 24



weeks.

- Primary Outcome: The rate of decline in the total score on the Amyotrophic Lateral Sclerosis
   Functional Rating Scale-Revised (ALSFRS-R) over 24 weeks.
- Secondary Outcomes: Included changes in isometric muscle strength, respiratory function, and levels of biomarkers of neuronal injury.
- Open-Label Extension: Participants who completed the 24-week trial were eligible to enroll in an open-label extension to receive the active treatment.

### PEGASUS Trial (NCT03533257)

- Objective: To evaluate the safety, tolerability, and activity of sodium phenylbutyrate and taurursodiol in individuals with Alzheimer's disease.
- Study Design: A 3:2 randomized, double-blind, multicenter, placebo-controlled Phase 2 study over 24 weeks.
- Participants: 95 individuals aged 55 to 89 with a diagnosis of probable Alzheimer's disease or mild cognitive impairment.
- Intervention: Oral administration of a co-formulation of sodium phenylbutyrate and taurursodiol or placebo.
- Primary Outcome: Safety and tolerability.
- Exploratory Outcomes: Assessment of biological activity through cerebrospinal fluid (CSF) and plasma biomarkers, as well as preliminary cognitive and functional effects.

# In Vitro Neuroprotection Assay (Parkinson's Disease Model)

- Cell Models: Induced pluripotent stem cell (iPSC)-derived human dopaminergic neurons and microglial cells from a Parkinson's disease patient and a healthy control.
- Treatment: Various combinations of tauroursodeoxycholic acid (TUDCA), co-enzyme Q10 (CoQ10), and creatine were evaluated.



 Outcome Measures: Neuroprotection was assessed by measuring neurofilament heavy chain, tubulin filament area, and levels of pro-inflammatory cytokines.

## **Visualizing the Mechanisms of Action**

The synergistic effects of **Taurursodiol sodium** with other neuroprotectants are believed to stem from their complementary actions on key pathological pathways in neurodegeneration.



Inhibits

Reduces



Click to download full resolution via product page



Caption: Synergistic neuroprotective mechanisms of **Taurursodiol sodium** with partner agents.



#### Click to download full resolution via product page

Caption: General experimental workflow for assessing synergistic neuroprotective therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. neurologylive.com [neurologylive.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective Effect of Tauroursodeoxycholic Acid (TUDCA) on In Vitro and In Vivo Models of Retinal Disorders: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. icahn.mssm.edu [icahn.mssm.edu]
- To cite this document: BenchChem. [Assessing the Synergistic Effects of Taurursodiol Sodium with other Neuroprotectants: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139276#assessing-the-synergistic-effects-of-taurursodiol-sodium-with-other-neuroprotectants]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com